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molecular formula C7H6ClNS B1225484 4-Chlorothiobenzamide CAS No. 2521-24-6

4-Chlorothiobenzamide

Cat. No. B1225484
M. Wt: 171.65 g/mol
InChI Key: OKPUICCJRDBRJT-UHFFFAOYSA-N
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Patent
US04889867

Procedure details

To a stirred mixture of 14.9 grams (0.102 mole) of 4-chlorobenzamide in 800 ml of toluene was added 20.6 grams (0.051 mole) of 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent). This mixture was stirred and heated at reflux for two hours. The reaction mixture was allowed to cool slowly to room temperature. Approximately 600 ml of toluene was evaporated from the mixture under reduced pressure, leaving a residual liquid. This liquid was purified by column chromatography on silica gel, eluting with methylene chloride:ethyl acetate (60:40), to yield 5.6 grams of 4-chlorophenylthiocarboxamide as a solid.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][CH:3]=1.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:20]2)=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[S:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Approximately 600 ml of toluene was evaporated from the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residual liquid
CUSTOM
Type
CUSTOM
Details
This liquid was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride:ethyl acetate (60:40)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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